molecular formula C10H11NO2S2 B13305443 Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate

Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate

Cat. No.: B13305443
M. Wt: 241.3 g/mol
InChI Key: VVJSRWIIPYTVHH-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate amine and ester groups. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing aminothiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate thiophene derivatives followed by functionalization with amine and ester groups. The reaction conditions often require controlled temperatures, specific catalysts, and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its aminomethyl group allows for further functionalization and derivatization, making it a versatile compound for various applications .

Biological Activity

Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate (CAS Number: 1308910-95-3) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H11_{11}NO2_2S2_2
  • Molecular Weight : 241.3 g/mol
  • Structure : The compound features a thieno[3,2-b]thiophene core, which is significant for its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to thieno[3,2-b]thiophene structures. For instance, compounds with similar frameworks have demonstrated significant antibacterial and antitubercular activities. In particular:

  • Antibacterial Activity : Compounds in this class have shown effectiveness against various bacterial strains, including resistant strains. The presence of specific substituents can enhance this activity significantly.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives have exhibited MIC values as low as 50 μg/mL against Mycobacterium smegmatis, indicating strong antibacterial properties .

Anti-Proliferative Activity

The anti-proliferative effects of this compound have been explored in several cancer cell lines:

  • Cancer Cell Lines Tested : Hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116).
  • Assay Method : The MTT assay was used to assess cell viability.
  • Results : Certain derivatives showed promising anti-proliferative activity comparable to established anticancer drugs like Doxorubicin .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some compounds inhibit key enzymes involved in bacterial metabolism and proliferation.
  • Interference with DNA Synthesis : The structural similarity to nucleobases allows these compounds to interfere with DNA replication in cancer cells.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antibacterial ActivityCompound exhibited MIC of 50 μg/mL against M. smegmatis.
Study 2Anti-Proliferative EffectsShowed significant inhibition in HePG-2 and MCF-7 cell lines compared to controls.
Study 3Structure-Activity RelationshipIdentified that electron-withdrawing groups enhance antibacterial activity .

Properties

Molecular Formula

C10H11NO2S2

Molecular Weight

241.3 g/mol

IUPAC Name

ethyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate

InChI

InChI=1S/C10H11NO2S2/c1-2-13-10(12)9-6(5-11)8-7(15-9)3-4-14-8/h3-4H,2,5,11H2,1H3

InChI Key

VVJSRWIIPYTVHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CS2)CN

Origin of Product

United States

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